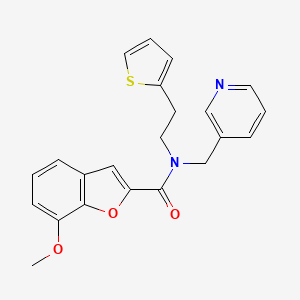

7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide

Description

BenchChem offers high-quality 7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-26-19-8-2-6-17-13-20(27-21(17)19)22(25)24(11-9-18-7-4-12-28-18)15-16-5-3-10-23-14-16/h2-8,10,12-14H,9,11,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNJQQQYQJPQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide, a compound with the CAS number 1396852-40-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory properties and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 392.5 g/mol. The structure features a benzofuran core, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N2O3S |

| Molecular Weight | 392.5 g/mol |

| CAS Number | 1396852-40-6 |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of benzofuran derivatives, including our compound of interest. Research indicates that compounds with similar structures can inhibit key inflammatory pathways such as NF-κB and MAPK.

- Mechanism of Action : The compound exhibits an inhibitory effect on the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophage cells. The IC50 values reported for related compounds suggest that our compound may also possess similar efficacy.

- In Vivo Studies : In vivo experiments demonstrated that similar compounds could modulate immune cell involvement in inflammation, reducing serum levels of IL-1β and TNF-α, which are critical markers in inflammatory responses .

Case Study 1: Anti-inflammatory Efficacy

A study published in early 2023 synthesized several benzofuran hybrids, demonstrating their ability to inhibit pro-inflammatory signaling pathways effectively. The results indicated that these compounds could serve as potential lead candidates for developing anti-inflammatory drugs .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of benzofuran derivatives revealed that modifications at specific positions significantly influence biological activity. For instance, substituents on the benzofuran ring can enhance or diminish anti-inflammatory effects, suggesting that our compound's unique structure could be optimized for better efficacy .

Scientific Research Applications

Structural Overview

The compound features a unique structure characterized by:

- Molecular Formula : CHNOS

- Molecular Weight : 392.5 g/mol

- Functional Groups : The presence of methoxy, pyridine, thiophene, and benzofuran moieties contributes to its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms of action include:

- Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against several pathogens:

- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : Preliminary studies suggest potential antifungal properties.

Table 2: Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation |

| Antimicrobial | Effective against S. aureus and E. coli |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide involves multi-step organic reactions that allow for the introduction of various functional groups that enhance its biological activity. Structure-activity relationship studies have indicated that modifications to the thiophene and pyridine rings can significantly affect the compound's efficacy.

Case Studies

- Anticancer Research : A study demonstrated that derivatives of this compound showed enhanced activity against HepG2 cells, with significant induction of apoptosis noted at specific concentrations.

- Antimicrobial Studies : Another investigation reported that the compound exhibited higher antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide?

The synthesis typically involves coupling reactions between benzofuran-2-carboxylic acid derivatives and substituted amines. For example:

- Step 1 : Prepare the benzofuran-2-carboxylic acid core via cyclization of substituted phenols with bromoacetates under basic conditions (e.g., NaH/THF) .

- Step 2 : Activate the carboxylic acid using coupling agents like EDCI or HATU.

- Step 3 : React with N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine under inert atmosphere to form the final carboxamide .

- Key validation : Monitor reaction progress via TLC or HPLC and confirm purity (>98%) using reverse-phase chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

Q. What are the primary biological targets hypothesized for this benzofuran derivative?

Benzofuran carboxamides often target enzymes or receptors involved in inflammation or cancer. For this compound:

- Potential targets : Kinases (e.g., MAPK) or G-protein-coupled receptors (GPCRs) due to the pyridine and thiophene moieties, which enhance π-π stacking and hydrophobic interactions .

- Screening approach : Use in vitro kinase assays or cell-based GPCR signaling assays with HEK293 cells transfected with target receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Modify substituents : Replace the methoxy group at C7 with electron-withdrawing groups (e.g., nitro) to enhance binding to charged active sites .

- Vary the amine side chain : Test N-alkyl vs. N-aryl substitutions to improve metabolic stability (e.g., replace thiophenylethyl with a benzodioxole group) .

- Data analysis : Use IC values from enzyme inhibition assays and correlate with logP calculations to identify optimal hydrophobicity .

Q. What experimental strategies address low aqueous solubility in pharmacokinetic studies?

- Co-solvent systems : Use DMSO/PEG400 mixtures (e.g., 10:90 v/v) to enhance solubility for in vivo administration .

- Prodrug design : Introduce phosphate esters at the methoxy group to improve solubility, which are cleaved in vivo by phosphatases .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance bioavailability, as demonstrated for similar benzofuran derivatives .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Case example : Discrepancies in IC values between cell-free and cell-based assays may arise from off-target effects or differential membrane permeability.

- Methodology :

- Validate target engagement using cellular thermal shift assays (CETSA) .

- Perform permeability assays (e.g., Caco-2 monolayer) to assess passive diffusion vs. active transport .

Q. What computational methods predict metabolic hotspots for this compound?

- In silico tools : Use Schrödinger’s Metabolism Module or CYP450 docking simulations to identify vulnerable sites (e.g., thiophene ring oxidation) .

- Validation : Compare with in vitro microsomal stability assays (human liver microsomes + NADPH) to confirm metabolic pathways .

Q. How can crystallography or NMR elucidate binding modes with target proteins?

- Protein-ligand co-crystallization : Soak the compound into crystals of the target kinase (e.g., PDB 3QKK) and resolve structure via X-ray diffraction (2.0–2.5 Å resolution) .

- NMR titration : Monitor chemical shift perturbations in N-labeled protein upon ligand binding (e.g., HSQC experiments) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.